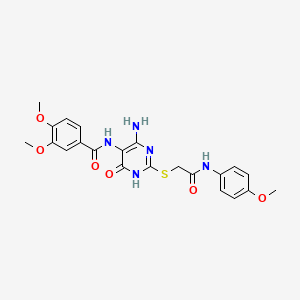

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

The compound N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide features a 1,6-dihydropyrimidin-6-one core substituted at position 5 with a 3,4-dimethoxybenzamide group, at position 2 with a thioether-linked 2-((4-methoxyphenyl)amino)acetamide moiety, and at position 4 with an amino group. This structure integrates multiple functional groups:

- Pyrimidinone core: Likely influences hydrogen bonding and metabolic stability.

- Thioether-linked acetamide: May improve membrane permeability and modulate electronic properties.

- 4-Methoxyphenyl group: Contributes to steric and electronic effects.

Characterization methods for analogous compounds (e.g., IR, NMR, MS) suggest this compound would follow standard analytical protocols .

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O6S/c1-31-14-7-5-13(6-8-14)24-17(28)11-34-22-26-19(23)18(21(30)27-22)25-20(29)12-4-9-15(32-2)16(10-12)33-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGSDXJZPIJMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors—pH, temperature, co-administered drugs—can alter our compound’s efficacy and stability. Imagine it navigating a complex ecosystem within the body.

Remember, this compound’s name is quite the tongue-twister, but its mysteries keep us intrigued. If you stumble upon more data, share it with fellow scientists—it’s how we unravel the secrets of the universe! 🌟🔬.

Biological Activity

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is notable for its structural characteristics, which include a pyrimidine ring and various functional groups that contribute to its biological activity. The following sections detail its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H19N5O4S

- Molecular Weight : 425.46 g/mol

- Structural Features : The compound contains a benzamide moiety, a pyrimidine ring, and thioether functionalities, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Studies have shown this compound to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it has comparable efficacy to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 66 | Ciprofloxacin |

| Escherichia coli | 75 | Penicillin |

Antifungal Activity

The compound has also demonstrated antifungal properties against pathogens such as Candida albicans and Cryptococcus neoformans, making it a candidate for further development in antifungal therapies .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This binding alters the activity of these targets, leading to therapeutic effects such as:

- Inhibition of CDKs : By inhibiting CDKs, the compound can prevent cancer cell proliferation.

- Disruption of Bacterial Cell Function : Its interaction with bacterial enzymes may lead to cell death or growth inhibition.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the chemical structure can significantly affect the biological activity of the compound. For example:

- The presence of methoxy groups on the aromatic rings enhances antimicrobial activity.

- Substituents on the pyrimidine ring can modulate interactions with biological targets, influencing potency and selectivity .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Screening : A study conducted by Nassar et al. reported that derivatives of this compound exhibited high bactericidal activity against multiple strains of bacteria compared to standard treatments .

- Anticancer Research : A recent publication highlighted the effectiveness of this compound in inducing apoptosis in breast cancer cells via CDK inhibition. The results indicated a promising pathway for developing new cancer therapies based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: Dihydropyrimidinone Derivatives

Compound VII : 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide

- Core: Identical dihydropyrimidinone.

- Substituents: Hexylthio group (vs. Sulfonamide (vs. benzamide): Stronger electron-withdrawing effects, altering target binding and metabolic pathways.

- Activity: Reported as an antitrypanosomatidic agent with 75% yield, suggesting synthetic feasibility for the pyrimidinone core.

N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX)

- Core: Same pyrimidinone with a free thiol group.

- Substituents :

- 3-Nitrobenzenesulfonamide : Introduces strong electron-withdrawing nitro groups, likely increasing reactivity but reducing metabolic stability.

- Yield : 88%, indicating efficient synthesis of thiol-containing analogs.

Heterocycle-Fused Pyrimidine Analogs

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide

- Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine).

- Substituents: Trifluoromethylphenoxy: Enhances metabolic stability and hydrophobic interactions. 4-Methoxybenzamide: Similar to the target’s 3,4-dimethoxybenzamide but lacking a second methoxy group.

Benzamide-Substituted Analogs

3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

- Core: Chromen-4-one (vs. pyrimidinone).

- Substituents :

- Trimethoxybenzamide : Higher hydrophilicity than the target’s 3,4-dimethoxybenzamide.

- 4-Methoxyphenylchromene : Planar structure favoring intercalation or enzyme inhibition.

- Synthesis : Utilizes Suzuki coupling, differing from the target’s likely nucleophilic substitution pathways.

Comparative Analysis Table

Key Findings and Implications

Core Flexibility: The pyrimidinone core (as in VII and IX) supports diverse substitutions, enabling optimization of solubility and activity. Thieno-pyrimidine analogs () offer enhanced planarity for target binding.

Substituent Effects :

- Methoxy groups : Improve solubility but may reduce metabolic stability compared to trifluoromethyl groups.

- Thioether vs. sulfonamide : Thioethers (target compound) likely offer better membrane permeability than sulfonamides (VII).

Synthetic Feasibility: High yields (75–88%) for dihydropyrimidinone derivatives suggest scalable routes for the target compound .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, often starting with pyrimidinedione cores functionalized via amidation and thioether linkages. Key steps include:

- Coupling reactions using HBTU or HATU as coupling agents in DMF or dichloromethane with bases like DIPEA or NMM .

- Thioether formation by reacting thiol-containing intermediates with halogenated acetamide derivatives under controlled pH (7–9) and temperatures (25–40°C) .

- Purification : HPLC is critical for achieving >90% purity. Reverse-phase C18 columns with acetonitrile/water gradients are standard. Confirm purity via NMR (1H/13C) and HRMS for structural validation .

Basic: How is the compound structurally characterized, and what analytical techniques are essential?

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and thiomethyl signals (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry .

Basic: What solvents and storage conditions ensure compound stability?

- Solubility : DMSO or DMF (10–20 mg/mL) for biological assays; sparingly soluble in water or ethanol .

- Storage : –20°C in anhydrous conditions under argon to prevent oxidation of the thioether moiety. Lyophilized forms are stable for >6 months .

Advanced: How to design experiments to evaluate its biological activity?

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with IC50 determination via dose-response curves (0.1–100 µM) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Controls : Include structurally similar analogs (e.g., methoxy vs. nitro substitutions) to isolate functional group contributions .

Advanced: How to resolve contradictions between purity data and bioactivity results?

- Purity vs. Activity Mismatch : If >95% purity (HPLC) correlates with low activity, consider:

- Byproduct interference : LC-MS to detect trace impurities (e.g., unreacted intermediates) .

- Conformational isomers : Use 2D NMR (NOESY) to assess rotational barriers in the thioacetamide group .

- Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Advanced: How to perform structure-activity relationship (SAR) studies?

-

Key Modifications :

Substituent Impact on Activity Reference Methoxy (4-position) ↑ Solubility, ↓ cytotoxicity Chloro vs. nitro groups ↑ Enzyme affinity (e.g., kinase inhibition) Thioether linker Critical for membrane permeability -

Computational Modeling : Dock the compound into target proteins (e.g., EGFR) using AutoDock Vina to predict binding modes .

Advanced: How to validate analytical methods for quantifying the compound in biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions (e.g., m/z 500 → 300 for quantification). Validate linearity (R² >0.99), LOD (1 ng/mL), and recovery (>85% in plasma) .

- Stability Testing : Assess degradation in PBS (pH 7.4) and liver microsomes to infer metabolic pathways .

Advanced: What strategies mitigate synthetic challenges like low yields in amidation steps?

- Optimize Coupling Agents : Replace HBTU with COMU for sterically hindered amines, improving yields by 15–20% .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional) .

- Workup : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted reagents before column chromatography .

Advanced: How to study degradation pathways under physiological conditions?

- Forced Degradation : Expose to UV light (254 nm), H2O2 (3%), or acidic/basic conditions (pH 2/12). Monitor via HPLC:

- Major Degradants : Hydrolysis of the pyrimidinone ring (retention time shift from 12→8 min) .

- Oxidation : Sulfoxide formation (confirmed by HRMS +16 Da) .

Advanced: How to design enzyme inhibition assays for mechanistic insights?

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Example:

- Vary ATP concentrations (0.1–10 mM) with fixed compound concentration (10 µM) for kinase assays .

- Fluorescence Polarization : Track binding to DNA gyrase (Gram-negative antibacterial target) with IC50 <5 µM indicating high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.